N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide
Description
N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide is a quinoline-derived acetamide characterized by a substituted quinoline core. The quinoline ring system is modified with an ethyl group at position 2, a hydroxyl group at position 4, and an acetamide moiety at position 5.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(2-ethyl-4-oxo-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-7-13(17)11-6-10(14-8(2)16)4-5-12(11)15-9/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
BHRDCQPYDQMDND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide typically involves the reaction of 2-ethyl-4-hydroxyquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide and related compounds:
Structural and Functional Analysis:
Quinoline vs. Benzothiazole Core: Quinoline-based acetamides (e.g., this compound) exhibit planar aromatic systems with nitrogen at position 1, facilitating interactions with biological targets like enzymes or DNA. Benzothiazole derivatives (e.g., EP348550A1 compounds) feature a sulfur atom in the heterocycle, which may enhance metabolic stability or alter binding affinities .
Substituent Effects: Ethyl vs. Hydroxy vs. Ethoxy/Cyano: The 4-hydroxy group in quinoline derivatives may participate in hydrogen bonding, while ethoxy or cyano substituents () modulate electronic properties, affecting reactivity and target selectivity.
Synthetic Approaches: Quinoline acetamides are often synthesized via condensation reactions (e.g., coupling hydrazides with mercaptoacetic acid under reflux, as in ), whereas benzothiazole derivatives may involve cyclization of thioamides ().
Pharmacological Potential: Methazolamide metabolites () highlight acetamides’ roles in carbonic anhydrase inhibition, suggesting that the target compound could share similar mechanisms. Benzothiazole acetamides () are frequently explored for anticancer or antimicrobial activity due to their structural rigidity and bioavailability .
Research Findings and Trends
- Quinoline Derivatives: Modifications at positions 2, 4, and 6 significantly impact bioactivity. For example, the 4-hydroxy group in N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide () may enhance solubility but reduce metabolic stability compared to ethoxy or alkyl substituents.
- Benzothiazole Analogs : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () demonstrate the importance of electron-withdrawing groups (e.g., CF₃) in improving target affinity and pharmacokinetic profiles.
Biological Activity
N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and data tables.
This compound features a quinoline backbone with an ethyl group and a hydroxy substituent that enhance its biological properties. The structural formula can be represented as follows:
2. Antimicrobial Activity
Research indicates that compounds within the quinoline class exhibit significant antimicrobial properties . A study evaluating various derivatives of 4-hydroxyquinoline found that modifications at the 2-position, such as the ethyl group in this compound, can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 20 | |
| Bacillus subtilis | 18 |
These results suggest that the compound demonstrates moderate to strong antibacterial effects, particularly against Staphylococcus aureus.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis via caspase activation |
| A549 | 15 | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis through caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
4. Neuroprotective Effects
Recent studies have indicated that derivatives of hydroxyquinoline may possess neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in SH-SY5Y Cells
In a study involving human neuroblastoma SH-SY5Y cells, treatment with this compound resulted in:
- Reduction of Reactive Oxygen Species (ROS) : Decreased ROS levels by approximately 30%.
- Improved Cell Viability : Enhanced cell survival rates by 25% compared to untreated controls.
These findings suggest that this compound may serve as a protective agent against neurodegenerative diseases.
5. Conclusion
This compound demonstrates significant biological activity across various domains, including antimicrobial, anticancer, and neuroprotective effects. The modifications in its chemical structure play a crucial role in enhancing these activities. Further research is warranted to elucidate its mechanisms fully and explore its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
